molecular formula C5H10O2<br>C5H10O2<br>CH3COOCH2CH2CH3 B149987 Propyl acetate CAS No. 109-60-4

Propyl acetate

Cat. No.: B149987
CAS No.: 109-60-4
M. Wt: 102.13 g/mol
InChI Key: YKYONYBAUNKHLG-UHFFFAOYSA-N
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Description

5\text{H}{10}\text{O}_2 ). It is a colorless liquid with a characteristic fruity odor, often described as pear-like. This compound is widely used as a solvent in various industries, including coatings, inks, and cosmetics, due to its pleasant aroma and effective solvent properties .

Mechanism of Action

Target of Action

Propyl acetate, also known as propyl ethanoate, is a small molecule . It primarily targets Carboxylesterase , an enzyme found in many organisms, including the bacterium Geobacillus stearothermophilus . Carboxylesterases play a crucial role in the hydrolysis of esters and amides, which is a fundamental process in the metabolism of various substances.

Mode of Action

This compound is a carboxylic acid ester . It interacts with its target, Carboxylesterase, by serving as a substrate for the enzyme. The enzyme catalyzes the hydrolysis of this compound, breaking it down into its constituent components: propanol and acetic acid . This interaction results in the metabolic breakdown of this compound, facilitating its utilization or elimination by the organism.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ester hydrolysis pathway, catalyzed by Carboxylesterase . The hydrolysis of this compound produces propanol and acetic acid, which can then enter various metabolic pathways depending on the organism and the cellular context. For example, acetic acid can enter the tricarboxylic acid (TCA) cycle, a crucial pathway for energy production .

Pharmacokinetics

Its metabolism primarily involves hydrolysis by Carboxylesterase . The resulting products, propanol and acetic acid, are likely to be further metabolized or excreted .

Result of Action

The action of this compound results in its breakdown into propanol and acetic acid . These products can have various effects at the molecular and cellular levels, depending on their concentrations and the specific cellular context. For example, acetic acid can be metabolized to produce energy, while propanol can be used in various biosynthetic pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its volatility and stability can be affected by temperature and pressure . Furthermore, its solubility in water and other solvents can influence its distribution and availability in different environments . It’s important to note that this compound is flammable and its use should be avoided near heat, hot surfaces, sparks, open flames, and other ignition sources .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl acetate is typically synthesized through the esterification of acetic acid and propan-1-ol. This reaction is often carried out using the Fischer–Speier esterification method, which involves the use of sulfuric acid as a catalyst. The reaction produces water as a byproduct and is usually conducted under reflux conditions to ensure the reaction mixture does not evaporate .

Industrial Production Methods: In industrial settings, the production of this compound involves charging quantitative amounts of acetic acid and propan-1-ol into a reactor along with an acidic homogeneous catalyst. The mixture is then subjected to continuous distillation to obtain crude ester, which is further purified through liquid-liquid extraction and rectification to achieve a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Propyl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride as a reducing agent.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

    Hydrolysis: Acetic acid and propan-1-ol.

    Reduction: Propan-1-ol.

    Substitution: Depending on the nucleophile, different esters or amides can be formed.

Scientific Research Applications

Comparison with Similar Compounds

Propyl acetate is similar to other esters such as ethyl acetate, isothis compound, and butyl acetate. These compounds share similar chemical structures and properties but differ in their alkyl groups:

Uniqueness of this compound: this compound is unique due to its optimal balance of volatility, solvent power, and pleasant aroma, making it highly versatile for various applications in the flavor, fragrance, and coatings industries .

Properties

IUPAC Name

propyl acetate
Source PubChem
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InChI

InChI=1S/C5H10O2/c1-3-4-7-5(2)6/h3-4H2,1-2H3
Source PubChem
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InChI Key

YKYONYBAUNKHLG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10O2, Array
Record name N-PROPYL ACETATE
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DSSTOX Substance ID

DTXSID6021901
Record name Propyl acetate
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Molecular Weight

102.13 g/mol
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Physical Description

N-propyl acetate appears as a clear colorless liquid with a pleasant odor. Flash point 58 °F. Less dense than water, Vapors are heavier than air., Liquid; Water or Solvent Wet Solid, Colorless liquid with a mild, fruity odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless mobile liquid with a fruity, pear-raspberry odour, Colorless liquid with a mild, fruity odor.
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

214.9 °F at 760 mmHg (USCG, 1999), 101.3 °C, 101.00 to 102.00 °C. @ 760.00 mm Hg, 101.6 °C, 215 °F
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Flash Point

58 °F (USCG, 1999), 14 °C, 55 °F (13 °C) (Closed cup), 10 °C c.c., 55 °F
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name N-PROPYL ACETATE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0532.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

2 % (NIOSH, 2023), Miscible with alcohols, ketones, esters, hydrocarbons, Soluble in carbon tetrachloride, MISCIBLE WITH CASTOR AND LINSEED OILS, In water, 1.89X10+4 mg/L at 20 °C, 18.9 mg/mL at 20 °C, Solubility in water, g/100ml at 16 °C: 1.6 (poor), miscible with alcohol, ether; soluble 1ml in 60ml water, 1 ml in 1 ml 95% alcohol (in ethanol), 2%
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Record name Propyl acetate
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Record name Propyl acetate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Source The National Institute for Occupational Safety and Health (NIOSH)
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.886 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8820 g/cu cm at 25 °C, Bulk density: 7.36 lb/gal, Relative density (water = 1): 0.9, 0.880-0.886, 0.84
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name Propyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/246/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
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Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/97
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Propyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0532.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.52 (Air = 1), Relative vapor density (air = 1): 3.5
Record name N-PROPYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/161
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Vapor Pressure

67.21 mmHg (USCG, 1999), 35.9 [mmHg], VP: 1 Pa at -69 °C; 10 Pa at -51 °C; 100 Pa at -29 °C; 1kPa at 0 °C; 10 kPa at 40.9 °C; 100 kPa at 101.2 °C (extrapolated), 35.9 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.3, 25 mmHg
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/610
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
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Color/Form

Colorless liquid

CAS No.

109-60-4
Record name N-PROPYL ACETATE
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Melting Point

-139 °F (USCG, 1999), -93 °C, -92 °C, -134 °F
Record name N-PROPYL ACETATE
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Synthesis routes and methods I

Procedure details

Thus in a paper published in Science 113, 206 (1951) Wender, Friedel and Orchin reported that methanol was reacted with synthesis gas (1H2 :1CO) in the presence of dicobalt octacarbonyl as catalyst to produce methyl formate (2%), methyl acetate (9.0%), ethyl alcohol (38.3%), ethyl acetate (6.3%), propyl alcohol (4.7%), butyl alcohol (0.09%), methane (8.5%), propyl acetate (0.1%) and a small amount of unidentified product, the total conversion of methanol being 76.4% over a reaction period of eight hours.
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0.1%

Synthesis routes and methods II

Procedure details

The crude alcohol product typically will further comprise unreacted acetic acid and unreacted higher acid, depending on conversion, for example, in an amount of less than 90 wt. %, e.g., less than 80 wt. % or less than 70 wt. %. In terms of ranges, the unreacted acetic acid and unreacted higher acid is optionally present in amounts from 0 to 90 wt. %, e.g., from 5 wt. % to 80 wt. %, from 15 wt. % to 70 wt. %, from 20 wt. % to 70 wt. % or from 25 wt. % to 65 wt. %. Where acetone is included as a reactant, the crude alcohol product may comprise from 0.01 wt. % to 10 wt. % isopropanol, e.g., from 0.1 wt. % to 10 wt %, from 1 wt. % to 9 wt. % or from 3 wt. % to 7 wt. %. In other embodiments, the crude alcohol product comprises from 0.01 wt. % to 20 wt. % diethyl ether, e.g., from 0.1 wt. % to 10 wt. %, from 1 wt. % to 9 wt. % or from 3 wt. % to 7 wt. %. As water is formed in the reaction process, the crude alcohol product will generally comprise water, for example, in amounts ranging from 5 wt. % to 35 wt. %, e.g., from 10 wt. % to 30 wt. % or from 10 wt. % to 26 wt. %. Ethyl acetate and higher esters, e.g., propyl acetate or ethyl propionate, may also be produced during the hydrogenation of acetic acid and higher acids or through side reactions. In these embodiments, the crude alcohol product may comprise esters in an amount ranging from 0 to 20 wt. %, e.g., from 0 to 15 wt. %, from 1 to 12 wt. % or from 3 to 10 wt. %. Acetaldehyde may also be produced through side reactions. Higher esters, such as propyl acetate and ethyl propionate, may be present in an amount from 0.001 to 5 wt. %, e.g., from 0.01 to 3 wt. % or from 0.1 to 1 wt. %. In these embodiments, the crude alcohol product comprises acetaldehyde in amounts ranging from 0 to 10 wt. %, e.g., from 0 to 3 wt. %, from 0.1 to 3 wt. % or from 0.2 to 2 wt. %. In some embodiments, where propionic acid is included as a reactant, the n-propanol formed via hydrogenation may be present in the crude alcohol product in an amount ranging from 0.001 wt. % to 40 wt. %, e.g., from 0.01 wt. % 20 wt. %, from 0.04 wt. % to 20 wt. %, from 0.5 to 10 wt. %, from 1 to 8 wt. % or from 2 to 5 wt. %, or in other embodiments, in an amount ranging from 0.001 wt. % to 20 wt. %, e.g., from 0.001 wt. % to 15 wt. %, from 0.01 wt. % to 14 wt. %, from 0.13 wt. % to 13.2 wt. %, from 1.3 wt. % to 11.9 wt. %, or from 4 wt. % to 9.3 wt. %.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyl acetate
Reactant of Route 2
Reactant of Route 2
Propyl acetate
Reactant of Route 3
Reactant of Route 3
Propyl acetate
Reactant of Route 4
Reactant of Route 4
Propyl acetate
Reactant of Route 5
Reactant of Route 5
Propyl acetate
Reactant of Route 6
Propyl acetate
Customer
Q & A

Q1: What is the molecular formula and weight of propyl acetate?

A: this compound (also known as n-propyl acetate) has a molecular formula of C5H10O2 and a molecular weight of 102.1 g/mol. []

Q2: Is there a difference in the structure of n-propyl acetate and isothis compound?

A: Yes, while both have the same molecular formula, their structures differ. n-Propyl acetate (CH3COOCH2CH2CH3) has a linear propyl group attached to the acetate group, while isothis compound (CH3COOCH(CH3)2) has a branched isopropyl group. This difference in structure leads to variations in their physical and chemical properties like boiling point and reactivity. []

Q3: How does the presence of water affect the synthesis of this compound?

A: Water content in the reaction system can affect the conversion rate during this compound synthesis. Industrial experiments have shown that maintaining a water content below 5% by weight in the reaction system helps achieve a high conversion rate of over 95%. []

Q4: Are there environmentally friendly alternatives to sulfuric acid for synthesizing this compound?

A: Yes, researchers have explored alternative catalysts such as benzenesulfonic acid, p-phenolsulfonic acid, and p-toluenesulfuric acid as replacements for sulfuric acid in this compound synthesis. These catalysts offer a greener approach with comparable catalytic activity. [] Additionally, ionic liquids have shown promising results as environmentally friendly catalysts for this reaction. [, ]

Q5: Can solid acid catalysts be used for this compound production?

A: Yes, silica sulfuric acid (SSA) has been investigated as a solid acid catalyst for this compound synthesis and demonstrates good catalytic activity and reusability. [] Other examples include TiSiW12O40/TiO2. []

Q6: How does the choice of cosubstrate system affect the selectivity of Rhizomucor miehei lipase in ester modification reactions with this compound?

A: Studies using Rhizomucor miehei lipase for ester modification with competing acyl donors and this compound as a cosubstrate in hexane revealed that changing the cosubstrate system influences the enzyme's selectivity towards fatty acids. Switching from [FA + propanol] to [FAME + propanol] to [FAME + this compound] shifted the selectivity toward shorter-chain fatty acids (C4-C8). []

Q7: How are computational methods used to study this compound reactions?

A: Computational chemistry plays a crucial role in understanding the reactions involving this compound. For instance, researchers use techniques like transition state theory and canonical variational transition state theory with tunneling correction to calculate rate coefficients for reactions of this compound with radicals like HO2 and OH. [] Density functional theory (DFT) methods like M06-2X/cc-pVTZ, M08-HX/maug-cc-pVTZ, and high-level ab initio methods like CCSD(T)/jul-cc-pVTZ are employed to study the reaction mechanisms and kinetics. []

Q8: Why are vapor-liquid equilibrium (VLE) data important for this compound?

A: VLE data are essential for designing and optimizing separation processes for this compound, such as distillation. [, , , , , , , , , ]

Q9: Are there any azeotropes formed by this compound with other common solvents?

A: Yes, this compound forms azeotropic mixtures with several alcohols, including ethanol and 2-propanol. These azeotropes make separation by simple distillation challenging and often necessitate alternative techniques like extractive distillation. [, , ]

Q10: What models are used to predict and correlate VLE data for this compound mixtures?

A: Several thermodynamic models are used to correlate and predict VLE data for mixtures containing this compound. These models include the Margules, van Laar, Wilson, NRTL (Non-Random Two Liquid), UNIQUAC (Universal Quasichemical), ASOG (Analytical Solutions of Groups), and UNIFAC (Universal Functional Activity Coefficient) models. These models help in understanding the non-ideal behavior of these mixtures and are crucial for designing separation processes. [, , , , , , , ]

Q11: Does the addition of ionic liquids affect the vapor-liquid equilibrium of this compound systems?

A: Yes, the addition of ionic liquids can significantly impact the vapor-liquid equilibrium of mixtures containing this compound. Studies have shown that ionic liquids can act as entrainers, altering the relative volatility of this compound and other components in the mixture. This property of ionic liquids is valuable in separation processes like extractive distillation. [, ]

Q12: What are some techniques employed to purify this compound?

A: this compound purification often involves separation from azeotropic mixtures. Techniques like extractive distillation using solvents like dimethyl sulfoxide (DMSO) and glycerol are effective for this purpose. [, ] Liquid-liquid extraction using specific ionic liquids is another method employed for separating this compound from mixtures. []

Q13: What is the significance of excess molar volume (VE) in studying this compound mixtures?

A: Excess molar volume (VE) is a crucial thermodynamic property that provides insights into the intermolecular interactions between this compound and other components in a mixture. Negative VE values often indicate strong attractive forces between the components, while positive values suggest weaker interactions or even repulsive forces. Studying VE helps understand the non-ideal behavior of these mixtures and is vital for developing accurate thermodynamic models for various applications. [, ]

Q14: What are the primary applications of this compound?

A: this compound finds use as a solvent in various industrial applications, particularly in the production of coatings, inks, and adhesives. It is also used as a flavoring agent in the food industry. [, , , , ]

Q15: Can this compound be used as a component in biofuels?

A: Yes, this compound is considered a promising biofuel or fuel additive due to its favorable combustion properties. Its potential applications include use as a fuel additive or as a model compound for biodiesel research. []

Q16: What analytical techniques are used to quantify this compound?

A: Gas chromatography (GC) coupled with various detectors, such as flame ionization detectors (FID) or mass spectrometers (MS), is commonly employed for the quantitative analysis of this compound in mixtures. []

Q17: How is this compound metabolized in dairy cows?

A: Research shows that dairy cows efficiently metabolize this compound present in their feed. The liver is the primary site for this compound metabolism, with an average hepatic extraction ratio of 63-66%. []

Q18: Does the consumption of this compound through silage affect the health of dairy cows?

A: Studies indicate that typical concentrations of this compound in corn silage do not negatively impact the health or splanchnic metabolism of dairy cows. No evidence of saturation in hepatic alcohol metabolism was observed, suggesting efficient processing of this compound even at relatively high levels. []

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